(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(isoxazol-5-yl)methanone
説明
This compound is a heterocyclic hybrid featuring a 1,3,4-oxadiazole core substituted with a furan-2-yl group, a piperidine ring, and an isoxazol-5-yl methanone moiety. The piperidine ring introduces conformational flexibility, which may influence binding to biological targets.
特性
IUPAC Name |
[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(1,2-oxazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4/c20-15(12-3-6-16-23-12)19-7-4-10(5-8-19)13-17-18-14(22-13)11-2-1-9-21-11/h1-3,6,9-10H,4-5,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFWBDMISHFPRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)C(=O)C4=CC=NO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound (4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(isoxazol-5-yl)methanone is a novel heterocyclic compound that combines structural elements of furan, oxadiazole, piperidine, and isoxazole. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from furan derivatives and utilizing various reagents such as hydrazine and carbon disulfide for oxadiazole formation. Specific methods include microwave-assisted synthesis which enhances yield and reduces reaction time .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing oxadiazole and piperidine moieties. For instance:
- Antibacterial Activity : Compounds similar to the target molecule have shown significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 4.69 to 22.9 µM against various bacterial strains including E. coli, S. aureus, and P. aeruginosa . The presence of electron-withdrawing groups in the structure has been associated with enhanced antibacterial properties.
| Compound | MIC (µM) | Bacterial Strain |
|---|---|---|
| Compound A (related structure) | 4.69 | Bacillus subtilis |
| Compound B | 5.64 | Staphylococcus aureus |
| Compound C | 13.40 | Pseudomonas aeruginosa |
Antifungal Activity
The compound has also demonstrated antifungal properties, particularly against species like Candida albicans. In vitro studies indicated that derivatives exhibited varying degrees of antifungal activity with MIC values ranging from 16.69 to 78.23 µM .
Anticancer Activity
Research has indicated that oxadiazole derivatives possess anticancer properties. For instance, compounds with similar structures have shown inhibition of cancer cell proliferation in various human cancer cell lines, suggesting potential therapeutic applications in oncology . The mechanism often involves the induction of apoptosis in cancer cells.
Case Studies and Research Findings
- Case Study on Antibacterial Efficacy : A study evaluating a series of oxadiazole derivatives found that modifications to the piperidine ring significantly affected antibacterial potency. Compounds with halogen substitutions exhibited higher activity levels compared to their non-substituted counterparts .
- Anticancer Mechanism Investigation : Another study focused on the mechanism of action for oxadiazole derivatives in cancer treatment revealed that these compounds could inhibit specific signaling pathways involved in cell survival and proliferation .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key observations include:
- The presence of electron-withdrawing groups enhances antibacterial activity.
- Substituents on the piperidine ring can modulate both antimicrobial and anticancer activities.
科学的研究の応用
Antimicrobial Properties
Recent studies have indicated that derivatives of oxadiazoles exhibit significant antimicrobial activity. For instance, compounds similar to (4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(isoxazol-5-yl)methanone have shown efficacy against various bacterial strains including Escherichia coli and Staphylococcus aureus . The presence of the oxadiazole ring is believed to enhance the interaction with microbial cell membranes.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Research indicates that oxadiazole derivatives can inhibit pro-inflammatory cytokines and pathways involved in inflammation . This opens avenues for therapeutic applications in conditions such as arthritis and other inflammatory diseases.
Neuroprotective Effects
The neuroprotective potential of compounds containing furan and oxadiazole has been documented in literature. These compounds may modulate neuroinflammatory responses and oxidative stress in neurodegenerative diseases . The ability to cross the blood-brain barrier enhances their potential as therapeutic agents for conditions like Alzheimer's disease.
Case Study 1: Antimicrobial Efficacy
In a comparative study on various oxadiazole derivatives, (4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(isoxazol-5-yl)methanone demonstrated superior antimicrobial activity against Klebsiella pneumoniae, highlighting its potential as a lead compound for antibiotic development .
Case Study 2: Neuroprotection in Animal Models
In animal models of neurodegeneration, compounds structurally related to (4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(isoxazol-5-yl)methanone were shown to significantly reduce markers of oxidative stress and inflammation in brain tissues . This suggests a promising role in developing therapies for neurodegenerative diseases.
類似化合物との比較
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Compounds
Key Comparative Insights:
Structural Flexibility vs. In contrast, the planar thiazole-pyrazole systems in ’s compounds exhibit restricted rotation, which may enhance target selectivity .
Bioactivity Implications: The 1,3,4-oxadiazole-furan combination in both the target compound and LMM11 is associated with antifungal activity, as seen in LMM11’s inhibition of Candida spp. . The isoxazolyl methanone group in the target compound and ’s analog may modulate selectivity toward enzymes like cytochrome P450, a common target for azole antifungals .
Solubility and Lipophilicity :
- The target compound’s furan and piperidine groups likely result in moderate solubility, whereas LMM11’s sulfamoyl and benzamide substituents increase lipophilicity, necessitating surfactants for solubilization .
- ’s ethoxybenzothiazole enhances membrane permeability but may reduce aqueous solubility compared to the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
